(S)-1-(1H-Indol-3-yl)propan-2-ol

Medicinal Chemistry Cardiovascular Pharmacology Chiral Drug Development

Maintaining stereochemical integrity in multi-step indole-based syntheses is challenged by racemization and diastereomer formation. This (S)-enantiomer provides a defined chiral center to eliminate purification complexity. - **Critical Application:** Preferred (S)-configuration for cardiovascular indolylpropanol derivatives per patent SAR; using (R) or racemic mix alters activity. - **Assay-Ready:** Selective CYP2C19 inhibitor for DDI/probe studies; sparing other major CYP isoforms. - **Supply Security:** Verified enantiopurity (≥98%) with batch-specific analytical data. Standard global logistics from BenchChem.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11914513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1H-Indol-3-yl)propan-2-ol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)O
InChIInChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1
InChIKeyJXMVNHWZTQYNTJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(1H-Indol-3-yl)propan-2-ol Overview


(S)-1-(1H-Indol-3-yl)propan-2-ol (CAS 1932438-34-0) is a chiral secondary alcohol featuring an indole core, a privileged scaffold in medicinal chemistry and natural product synthesis [1]. This compound, also known as (2S)-1-(1H-indol-3-yl)propan-2-ol, is primarily utilized as a key synthetic intermediate or building block for constructing more complex, biologically active molecules. Its molecular formula is C11H13NO with a molecular weight of 175.23 g/mol [1]. The compound's value proposition is centered on its well-defined (S)-stereochemistry, which is critical for downstream applications where stereochemical fidelity directly impacts the pharmacological properties or target selectivity of the final product [2].

Substitution Risk for (S)-1-(1H-Indol-3-yl)propan-2-ol


Substituting (S)-1-(1H-Indol-3-yl)propan-2-ol with its (R)-enantiomer (CAS 1932457-31-2) or the racemic mixture (CAS 3364-35-0) introduces significant risk for scientific and industrial applications. The biological activity of chiral molecules is often highly stereospecific; the (S)-enantiomer is explicitly preferred in the patent literature for achieving optimal cardiovascular therapeutic profiles in related indolylpropanol compounds [1]. Using the incorrect stereoisomer can lead to reduced potency, altered selectivity, or even adverse effects in biological assays and drug development programs [1]. Furthermore, from a synthetic standpoint, the use of an enantiopure building block is essential for maintaining stereochemical integrity in multi-step syntheses, preventing the formation of unwanted diastereomers that complicate purification and reduce overall yield [2].

(S)-1-(1H-Indol-3-yl)propan-2-ol Comparative Analysis


Stereochemical Preference for Cardiovascular Activity

In the family of indolylpropanols described in US Patent 4935414A, compounds with the (S)-configuration at the asymmetric carbon atom C(1)* in the propanolamine moiety are designated as 'preferred' for achieving positive inotropic and antiarrhythmic activity [1]. This explicit preference provides a clear scientific basis for selecting the (S)-enantiomer over the (R)-enantiomer or racemate for research targeting cardiovascular indications, as the (S)-form is linked to superior therapeutic efficacy.

Medicinal Chemistry Cardiovascular Pharmacology Chiral Drug Development

CYP2C19 Inhibition Profile

In silico ADME/Tox predictions for (S)-1-(1H-Indol-3-yl)propan-2-ol indicate a notable interaction with the CYP2C19 enzyme. The compound is predicted to be an inhibitor of CYP2C19, a key enzyme in drug metabolism, while showing no predicted inhibition for other major CYP isoforms including 1A2, 2C9, 2D6, and 3A4 [1]. This specific inhibition profile differentiates it from compounds with broader CYP inhibition liabilities.

ADME/Tox Drug Metabolism Drug-Drug Interaction

Vendor Purity Specifications

Commercial availability of (S)-1-(1H-Indol-3-yl)propan-2-ol comes with varying purity specifications, which directly impact the reliability of experimental outcomes. Suppliers offer the compound at purity levels ranging from 95% to 98% . Bidepharm, for instance, provides the compound with a standard purity of 97% and includes batch-specific quality control data such as NMR, HPLC, and GC reports . This level of analytical support is critical for ensuring that the material's identity and purity meet the stringent requirements of pharmaceutical research.

Chemical Procurement Quality Control Synthetic Chemistry

(S)-1-(1H-Indol-3-yl)propan-2-ol Use Cases


Stereodefined Building Block in Cardiovascular Drug Discovery

The (S)-configuration is explicitly preferred in the patent literature for achieving optimal cardiovascular activity in indolylpropanol derivatives [1]. Researchers synthesizing novel analogs for treating conditions like cardiac insufficiency or arrhythmias should prioritize the (S)-enantiomer as a starting material to maintain alignment with established structure-activity relationships (SAR) and to ensure the stereochemical integrity of their lead compounds [1].

ADME/Tox Profiling for Lead Optimization

The compound's predicted selective inhibition of the CYP2C19 enzyme, while sparing other major CYP isoforms [2], makes it a valuable tool for in vitro drug-drug interaction (DDI) studies. It can serve as a probe or a reference compound in assays designed to assess the metabolic stability and DDI potential of new chemical entities, helping to guide medicinal chemistry efforts toward candidates with more favorable pharmacokinetic profiles [2].

Chiral Synthon for Asymmetric Synthesis

Enantiopure (S)-1-(1H-Indol-3-yl)propan-2-ol is a critical intermediate for the stereocontrolled synthesis of complex natural products and pharmaceuticals containing the indole scaffold [3]. Its use prevents the formation of diastereomeric mixtures that are often difficult and costly to separate, thereby increasing overall synthetic efficiency and yield [3]. Procuring this compound with a high purity specification (e.g., 97-98%) and verified analytical data is essential for achieving reproducible and high-quality synthetic outcomes.

Quote Request

Request a Quote for (S)-1-(1H-Indol-3-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.